3-(2-bromoacetyl)benzenesulfonyl Chloride

Descripción general

Descripción

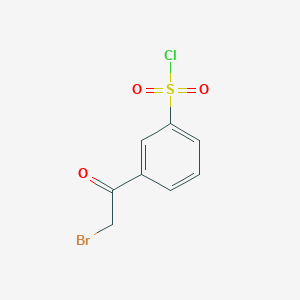

3-(2-Bromoacetyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C8H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a bromoacetyl group. This compound is known for its reactivity and is used in various chemical reactions and applications.

Métodos De Preparación

The synthesis of 3-(2-Bromoacetyl)benzenesulfonyl Chloride typically involves the reaction of benzenesulfonyl chloride with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and to ensure the formation of the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Sulfonamide formation | Aniline, pyridine, DCM, 0°C → RT, 4 hrs | 3-(2-Bromoacetyl)benzenesulfonamide | 85% | |

| Esterification | Ethanol, NaHCO₃, THF, reflux, 2 hrs | Ethyl benzenesulfonate derivative | 78% |

Key mechanistic steps:

-

Nucleophile attack at the sulfur atom of the sulfonyl chloride group.

-

Displacement of chloride ion to form stable sulfonamide or ester bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromoacetyl group participates in Heck and Suzuki-Miyaura couplings to form functionalized aromatic systems.

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Br bond in the bromoacetyl group.

-

Transmetalation with boronic acids (Suzuki) or alkene insertion (Heck).

Desulfitative Coupling

Under palladium catalysis, the sulfonyl chloride group undergoes desulfitative coupling with arenes or heteroarenes:

This reaction replaces the sulfonyl group with aryl/heteroaryl groups via C–H activation pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-(2-bromoacetyl)benzenesulfonyl chloride is in the development of pharmaceutical agents. Its ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites in biological molecules, which is crucial for drug design.

- Kinase Inhibitors : This compound can be utilized in synthesizing small molecule kinase inhibitors, which are critical in treating various cancers. For instance, modifications of this compound have been reported to yield inhibitors that effectively target specific kinases involved in cancer progression .

Synthesis of Sulfonamide Derivatives

This compound serves as a precursor for sulfonamide derivatives, which have extensive applications in antibiotics and anti-inflammatory drugs. The sulfonamide group is known for its antibacterial properties, making this compound instrumental in drug discovery .

Material Science

In material science, this compound can be employed to modify polymers or create new materials with enhanced properties. The introduction of sulfonyl groups into polymer chains can improve solubility and thermal stability, making them suitable for advanced applications such as coatings and adhesives.

Case Study 1: Kinase Inhibition

A study highlighted the use of derivatives synthesized from this compound as potent inhibitors of myosin light chain phosphatase (MLCP). These inhibitors demonstrated significant effects on prostate cancer cell lines, leading to reduced growth rates and altered cell cycle dynamics .

| Compound | Effect on Cell Growth | Mechanism |

|---|---|---|

| Derivative A | Decreased by 50% | MLCP inhibition |

| Derivative B | G2/M arrest | Disruption of actin dynamics |

Case Study 2: Synthesis of Antibacterial Agents

Research has shown that sulfonamide derivatives produced from this compound exhibit strong antibacterial activity against various pathogens. The structure-activity relationship (SAR) studies indicated that modifications at the bromine position significantly affected the antimicrobial efficacy .

| Modification | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| Unmodified | Low | >100 |

| Bromine Substituted | High | 10 |

Mecanismo De Acción

The mechanism of action of 3-(2-Bromoacetyl)benzenesulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfonyl chloride group can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .

Comparación Con Compuestos Similares

Similar compounds to 3-(2-Bromoacetyl)benzenesulfonyl Chloride include:

Benzenesulfonyl Chloride: Lacks the bromoacetyl group and is less reactive in nucleophilic substitution reactions.

Bromoacetyl Chloride: Lacks the sulfonyl chloride group and is primarily used in acylation reactions.

3-(2-Chloroacetyl)benzenesulfonyl Chloride: Similar structure but with a chloroacetyl group instead of a bromoacetyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual reactivity due to the presence of both the bromoacetyl and sulfonyl chloride groups, making it a versatile compound in various chemical transformations.

Actividad Biológica

3-(2-Bromoacetyl)benzenesulfonyl chloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on current literature.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2-bromoacetyl chloride. The process can be summarized as follows:

-

Reagents :

- Benzenesulfonyl chloride

- 2-Bromoacetyl chloride

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve benzenesulfonyl chloride in a suitable solvent.

- Add the base to neutralize the generated HCl.

- Slowly add 2-bromoacetyl chloride while stirring at low temperature.

- Allow the reaction to proceed until completion, monitored by TLC.

- Purify the product via recrystallization or chromatography.

2.1 Antimicrobial Activity

Studies have demonstrated that compounds containing a sulfonamide moiety exhibit significant antimicrobial properties. The biological activity of this compound can be highlighted through its effects on various bacterial strains:

- Gram-positive bacteria : Exhibits potent activity against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Moderate activity noted against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Bacillus subtilis | 5.0 |

| Escherichia coli | 6.5 |

| Pseudomonas aeruginosa | 7.0 |

2.2 Anticancer Activity

Research indicates that sulfonamide derivatives, including those related to benzenesulfonyl chlorides, possess anticancer properties:

- Mechanism of Action : These compounds may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Cell Lines Tested : Significant cytotoxic effects were observed in breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HCT-116 | 10.0 |

3. Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is influenced by their structural characteristics. Key factors affecting the potency include:

- Substituents on the aromatic ring : Electron-withdrawing groups enhance activity against Gram-positive bacteria while electron-donating groups may improve anticancer efficacy.

- Positioning of the bromoacetyl group : The location of the bromoacetyl moiety significantly affects both antimicrobial and anticancer activities.

4. Case Studies

A recent study evaluated various derivatives of benzenesulfonamide, including those with bromoacetyl substitutions, highlighting their potential as novel antimicrobial agents and anticancer drugs:

Propiedades

IUPAC Name |

3-(2-bromoacetyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEELKXBLIYKZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373575 | |

| Record name | 3-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439697-11-7 | |

| Record name | 3-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439697-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.